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molecular formula C10H9BrO4 B1329997 Dimethyl 5-bromoisophthalate CAS No. 51760-21-5

Dimethyl 5-bromoisophthalate

Cat. No. B1329997
M. Wt: 273.08 g/mol
InChI Key: QUJINGKSNJNXEB-UHFFFAOYSA-N
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Patent
US08383545B2

Procedure details

Dimethyl 5-bromoisophthalate (8.15 g, 29.9 mmol), methyl 4-carboxyphenylboronic acid (5.91 g, 32.8 mmol), K2CO3 (8.29 g, 60.0 mmol), toluene (60 mL), ethanol (30 mL) and water (30 mL) are added into a 200 mL round-bottomed flask equipped with a magnetic stir bar and water-jacketed condenser. The resulting suspension is degassed for 15 min by sparging with nitrogen gas. Pd(PPh3)4 (0.862 g, 0.746 mmol) is added, and the mixture is heated to reflux overnight under a nitrogen atmosphere. After cooling to room temperature both layers are separated, the organic layer is dried over anhydrous Na2SO4, filtered and the solvent is removed under reduced pressure. The residue is filtered on a short silica plug using acetone as eluent and the solvent is removed by evaporation. The crude product is dissolved in dioxane (50 mL) and an aqueous KOH solution (9 M, 50 mL) is added. This mixture is heated to reflux for 12 h. The solvent is evaporated then the residue is dissolved in H2O (100 mL). The residual solids are filtered off and the filtrate is acidified with concentrated HCl (20 mL). The target compound is collected by filtration, washed with H2O and acetone and dried under vacuum to yield 5.15 g of biphenyl-3,4′,5-tricarboxylic acid (18.0 mmol as a white powder, 60%): mp>300° C.; 1H NMR (400 MHz, DMSO-d6): δ 13.23 (br s, 3H), 8.41 (d, J=1.0 Hz, 1H), 8.33 (t, J=1.0 Hz, 2H), 7.99 (d, J=8.0 Hz, 2H), 7.77 (d, J=8.0 Hz, 2H); 13C NMR (100 MHz, DMSO-d6): δ 167.4, 166.8, 142.8, 140.3, 132.6, 131.8, 130.8, 130.6, 129.9, 127.4; HRMS (EI) calcd. for C15H10O6 (m/e): 286.0477, found: 286.0485; Anal. Calcd for C15H10O6: C, 62.94; H, 3.52. Found: C, 62.54; H, 3.57. UMCM-150. Biphenyl-3,4′,5-tricarboxylic acid (0.0500 g, 0.175 mmol) and Cu(NO3)2.2.5H2O (0.0980 g, 0.525 mmol) are dissolved in DMF/dioxane/H2O (4:1:1, 15 mL). The solution is placed in a tightly capped 20 mL vial and heated at 85° C. for 6 hours. Upon cooling the mother liquor is removed and replaced twice with fresh DMF and then with acetone. The acetone is replaced with fresh solvent three times over a period of three days. The crystals are then placed in a Schlenk tube and dried under vacuum at ambient temperature until the material started to change color to deep purple. The crystals are further evacuated at 100° C. for 1-2 hours to yield 0.052 g of activated UMCM-150 (0.137 mmol as blue-green crystals, 78% based on fully evacuated material): mp>300° C. (dec); PXRD (Cu Kα, 1.5418 Å) 2θ (I/I0): 4.3 (44%), 6.9 (100%), 8.7(29%), 10.3 (24%), 10.8 (27%), 11.7 (17%), 14.0 (38%); Anal. Calcd for C15H7O6Cu1.5: C, 47.59; H, 1.86. Found: C, 47.19; H, 2.07.
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
methyl 4-carboxyphenylboronic acid
Quantity
5.91 g
Type
reactant
Reaction Step One
Name
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.862 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:12]([O:14]C)=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9]C)=[O:8].COB([C:20]1[CH:25]=[CH:24][C:23]([C:26]([OH:28])=[O:27])=[CH:22][CH:21]=1)O.C([O-])([O-])=O.[K+].[K+].C1(C)C=CC=CC=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O.C(O)C>[C:2]1([C:20]2[CH:25]=[CH:24][C:23]([C:26]([OH:28])=[O:27])=[CH:22][CH:21]=2)[CH:3]=[C:4]([C:12]([OH:14])=[O:13])[CH:5]=[C:6]([C:7]([OH:9])=[O:8])[CH:11]=1 |f:2.3.4,^1:45,47,66,85|

Inputs

Step One
Name
Quantity
8.15 g
Type
reactant
Smiles
BrC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Name
methyl 4-carboxyphenylboronic acid
Quantity
5.91 g
Type
reactant
Smiles
COB(O)C1=CC=C(C=C1)C(=O)O
Name
Quantity
8.29 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
60 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.862 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar and water-jacketed condenser
CUSTOM
Type
CUSTOM
Details
The resulting suspension is degassed for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
by sparging with nitrogen gas
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight under a nitrogen atmosphere
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The residue is filtered on a short silica plug
CUSTOM
Type
CUSTOM
Details
the solvent is removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in dioxane (50 mL)
ADDITION
Type
ADDITION
Details
an aqueous KOH solution (9 M, 50 mL) is added
TEMPERATURE
Type
TEMPERATURE
Details
This mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in H2O (100 mL)
FILTRATION
Type
FILTRATION
Details
The residual solids are filtered off
FILTRATION
Type
FILTRATION
Details
The target compound is collected by filtration
WASH
Type
WASH
Details
washed with H2O and acetone
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC(=C1)C(=O)O)C(=O)O)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.15 g
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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